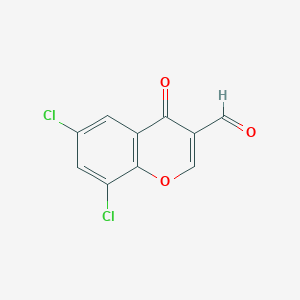

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

概要

説明

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3 . It is a derivative of coumarin . This compound is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde can be represented by the SMILES string Clc1cc (Cl)c2OC=C (C=O)C (=O)c2c1 . The InChI representation is InChI=1S/C10H4Cl2O3/c11-6-1-7-9 (14)5 (3-13)4-15-10 (7)8 (12)2-6/h1-4H . The molecular weight of this compound is 243.04 g/mol .

科学的研究の応用

1. Synthesis and Biological Activity

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde has been utilized in the synthesis of various pharmacophoric-motif conjugates, showing significant antimicrobial activity against different classes of bacteria and fungi. This highlights its potential in the development of new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

2. Reactivity and Synthesis of Derivatives

Research has also focused on the reactivity of this compound under alkaline conditions with amidine-type compounds and hydrazine derivatives. This has led to the synthesis of various condensation products, demonstrating its versatility in organic synthesis (Petersen & Heitzer, 1976).

3. Structural Transformations

The compound undergoes interesting structural transformations in the presence of pentacarbonyliron and HMPA, indicative of its potential in organic synthesis and chemical transformations (Ambartsumyan et al., 2012).

4. Electronic Properties

Density Functional Theory (DFT) studies on 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, a related compound, have revealed insights into its molecular structures and electronic properties. This research is vital for understanding the electronic behavior of such compounds (Toh et al., 2016).

5. Novel Synthesis Approaches

There has been significant work on synthesizing new derivatives, such as 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione, showcasing the compound's utility in creating diverse chemical structures (Xie et al., 2005).

6. Antimicrobial Agents Design

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, a similar compound, has been used to synthesize Schiff’s Bases which demonstrated significant antimicrobial activity, suggesting the potential of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in this domain (Bairagi, Bhosale, & Deodhar, 2009).

Safety and Hazards

作用機序

Target of Action

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a type of chromone derivative. Chromones are known to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-fungal, and anti-cancer effects

Mode of Action

Chromones often exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Without specific information on 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde, it’s difficult to say which biochemical pathways it might affect. Chromones in general can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Chromones are generally well absorbed and can be metabolized by the liver .

Result of Action

Chromones can have a variety of effects at the molecular and cellular level, depending on their specific targets .

特性

IUPAC Name |

6,8-dichloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334858 | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

64481-10-3 | |

| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

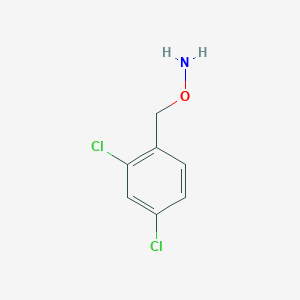

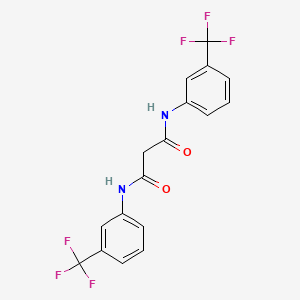

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde in the development of new antimicrobial agents?

A: The increasing prevalence of antimicrobial resistance necessitates the development of new treatment strategies. [] 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde serves as a valuable building block due to its ability to form the 5-(chromene-3-yl)methylene-2,4-thiazolidinedione scaffold. Both thiazolidinedione and chromone are recognized for their diverse pharmacological applications. [] This specific scaffold was explored for its potential to create new compounds with antimicrobial activity.

Q2: What were the findings regarding the antimicrobial activity of the synthesized derivatives?

A: The synthesized 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were tested against various bacterial and fungal strains, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Candida albicans. [] The results showed modest to good antimicrobial activity for the synthesized compounds. Importantly, some derivatives, particularly compounds 8, 9, and 10, demonstrated superior inhibition zones compared to standard antimicrobial drugs like gentamicin and fluconazole. [] This suggests their potential as promising candidates for further antimicrobial drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)